molecular formula C16H16O2 B12761619 Cis-3,5-Dimethoxystilbene CAS No. 21956-55-8

Cis-3,5-Dimethoxystilbene

Cat. No.: B12761619
CAS No.: 21956-55-8
M. Wt: 240.30 g/mol
InChI Key: BIYGTLDPTJMNET-HJWRWDBZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cis-3,5-Dimethoxystilbene can be synthesized through various chemical reactions. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene structure . The reaction conditions typically include the use of a strong base, such as sodium hydride, in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as the bark of jack pine. The extraction process includes solvent extraction using benzene or other organic solvents, followed by purification through chromatography techniques .

Mechanism of Action

The mechanism by which cis-3,5-dimethoxystilbene exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Cis-3,5-Dimethoxystilbene can be compared with other similar compounds, such as:

List of Similar Compounds

  • Trans-3,5-Dimethoxystilbene
  • Resveratrol
  • Pinosylvin
  • Pterostilbene

Properties

CAS No.

21956-55-8

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1,3-dimethoxy-5-[(Z)-2-phenylethenyl]benzene

InChI

InChI=1S/C16H16O2/c1-17-15-10-14(11-16(12-15)18-2)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b9-8-

InChI Key

BIYGTLDPTJMNET-HJWRWDBZSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C\C2=CC=CC=C2)OC

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=CC=C2)OC

melting_point

56 - 57 °C

physical_description

Solid

Origin of Product

United States

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